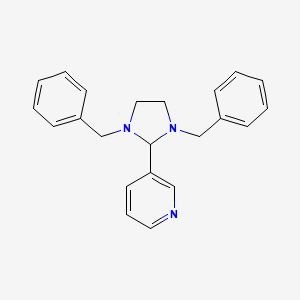

3-(1,3-Dibenzylimidazolidin-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(1,3-Dibenzylimidazolidin-2-yl)pyridine" belongs to the broader class of imidazo[1,5-a]pyridines and related derivatives, which have attracted significant attention due to their stability, versatile chemistry, and potential applications. These compounds serve as platforms for developing stable N-heterocyclic carbenes and have been used in various synthetic applications and catalysis.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines and related compounds typically involves strategies that leverage the stability and reactivity of the imidazo[1,5-a]pyridine core. For instance, stable N-heterocyclic carbenes can be synthesized from imidazo[1,5-a]pyridin-3-ylidenes and their derivatives through well-characterized reactions. These processes often involve the use of transition metals as catalysts, showcasing the versatility of the imidazo[1,5-a]pyridine skeleton in synthesizing new chemical entities (Alcarazo et al., 2005).

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine derivatives is characterized by the presence of nitrogen atoms within the ring, which significantly impacts their electronic properties and stability. These structures can form stable complexes with metals, as demonstrated in studies of their coordination chemistry, further highlighting the importance of the imidazo[1,5-a]pyridine backbone in constructing multifunctional molecules (Caballero et al., 2001).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridines engage in a variety of chemical reactions, highlighting their utility in organic synthesis. They can undergo multicomponent reactions to form fully substituted furans, showcasing their versatility in forming complex molecules from simple precursors (Pan et al., 2010). Additionally, these compounds can act as π-accepting carbene ligands, affecting the properties of metal complexes and facilitating the polymerization of phenylacetylene (Koto et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-(1,3-Dibenzylimidazolidin-2-yl)pyridine derivatives, such as those found in sulfur-containing pyrazole-pyridine hybrids, have been researched for their antimicrobial properties. For instance, certain hybrids have shown significant activity against Gram-negative E. coli and the fungus C. albicans. These findings suggest potential applications in developing new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

Fluorescent Probes

Compounds derived from 3-(1,3-Dibenzylimidazolidin-2-yl)pyridine have been used as fluorescent probes for detecting mercury ions. This application is particularly relevant in environmental monitoring and testing for mercury contamination (Shao et al., 2011).

Ligand Properties in Coordination Chemistry

This compound and its derivatives have been studied for their ligand properties in coordination complexes. The number of nitrogen atoms in such compounds plays a significant role in their donor ability and stability, making them valuable in the field of inorganic chemistry (Tukov, Normand, & Nechaev, 2009).

Stabilization in Chemical Structures

Studies have also focused on the stabilization of molecules with 3-(1,3-Dibenzylimidazolidin-2-yl)pyridine structures. For example, certain derivatives have shown stability due to intramolecular hydrogen bonds, which is a crucial aspect in the synthesis of stable chemical compounds (Teke Tuncel et al., 2023).

Catalysis

This chemical has been involved in the synthesis of complex catalysts, particularly in palladium complexes. The pyridine functionalized N-heterocyclic carbene complexes have shown to be effective catalysts in various chemical reactions (Tulloch et al., 2000).

Eigenschaften

IUPAC Name |

3-(1,3-dibenzylimidazolidin-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3/c1-3-8-19(9-4-1)17-24-14-15-25(18-20-10-5-2-6-11-20)22(24)21-12-7-13-23-16-21/h1-13,16,22H,14-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQJXNMXIQDUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CN=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dibenzylimidazolidin-2-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488155.png)

![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)

![N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2488159.png)

![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)

![N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2488167.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2488170.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)